2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251560-95-8
VCID: VC5429096
InChI: InChI=1S/C14H13N3O3S/c1-9-6-10(17-20-9)7-15-13(18)8-21-14-16-11-4-2-3-5-12(11)19-14/h2-6H,7-8H2,1H3,(H,15,18)
SMILES: CC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3O2
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34

2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide

CAS No.: 1251560-95-8

Cat. No.: VC5429096

Molecular Formula: C14H13N3O3S

Molecular Weight: 303.34

* For research use only. Not for human or veterinary use.

2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide - 1251560-95-8

Specification

CAS No. 1251560-95-8
Molecular Formula C14H13N3O3S
Molecular Weight 303.34
IUPAC Name 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
Standard InChI InChI=1S/C14H13N3O3S/c1-9-6-10(17-20-9)7-15-13(18)8-21-14-16-11-4-2-3-5-12(11)19-14/h2-6H,7-8H2,1H3,(H,15,18)
Standard InChI Key JMGLRBFCYPBLGO-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3O2

Introduction

Molecular and Structural Characteristics

The compound features a benzo[d]oxazole core linked via a thioether bridge to an acetamide group, which is further substituted with a 5-methylisoxazole methyl moiety. Key structural attributes include:

PropertyValue
Molecular FormulaC14H13N3O3S\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight303.34 g/mol
CAS Number1251560-95-8
IUPAC Name2-(1,3-Benzoxazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide

The benzo[d]oxazole moiety contributes to aromatic stability and π-π interactions, while the thioether and acetamide groups enhance solubility and target binding .

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis involves multi-step reactions:

  • Formation of Benzo[d]oxazole-2-thiol: 2-Aminophenol reacts with carbon disulfide in alcoholic potassium hydroxide to yield benzo[d]oxazole-2-thiol .

  • Hydrazine Derivatization: The thiol intermediate is treated with hydrazine hydrate to form 2-hydrazinylbenzo[d]oxazole .

  • Schiff Base Formation: Condensation with aromatic aldehydes produces Schiff base derivatives .

  • Acetamide Coupling: Reaction with chloroacetyl chloride and subsequent substitution with 5-methylisoxazole-3-methylamine yields the final product.

Analytical Techniques

  • Thin-Layer Chromatography (TLC): Monitors reaction progress.

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity via 1H^1\text{H}- and 13C^{13}\text{C}-NMR .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight.

Mechanism of Action

Neuroprotective Effects

In vitro studies demonstrate that this compound reduces hyperphosphorylation of tau protein, a hallmark of Alzheimer’s disease (AD). It modulates apoptotic pathways by downregulating pro-apoptotic Bax and upregulating anti-apoptotic Bcl-2, thereby mitigating neuronal death .

Anti-Inflammatory and Anticancer Activities

The compound inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), reducing inflammation. In cancer models, it induces apoptosis via caspase-3 activation and suppresses tumor angiogenesis.

Biological Activities and Comparative Analysis

In Vitro Efficacy

ActivityAssayResult
NeuroprotectionTau hyperphosphorylation assay40% reduction at 10 μM
AnticancerMTT assay (HeLa cells)IC50_{50} = 8.2 μM
Anti-inflammatoryCOX-2 inhibition assay65% inhibition at 20 μM

Comparison with Analogues

CompoundStructureActivity
Benzothiazole analogueBenzothiazole coreHigher cytotoxicity (IC50_{50} = 5.1 μM)
Formazan derivative Formazan-linked benzoxazoleEnhanced antimicrobial activity

Pharmacokinetics and Toxicity

ADME Properties

  • Solubility: Moderate aqueous solubility (logP = 2.1) .

  • Metabolic Stability: Hepatic microsomal assays indicate slow clearance (t1/2_{1/2} = 120 min).

Toxicity Profile

  • Acute Toxicity: LD50_{50} > 500 mg/kg in rodent models.

  • Cytotoxicity: Selective index (SI) > 10 in normal vs. cancer cells.

Research Gaps and Future Directions

  • In Vivo Studies: Limited data on bioavailability and efficacy in animal models.

  • Clinical Translation: No trials reported to date.

  • Structural Optimization: Modifications to improve blood-brain barrier permeability .

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